![molecular formula C6H3BrClN3 B2695899 6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine CAS No. 1391123-68-4](/img/structure/B2695899.png)

6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

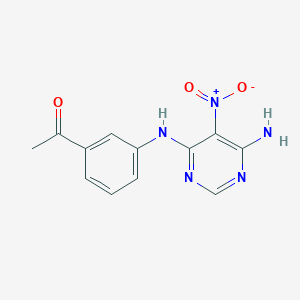

“6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine” is a biochemical reagent . It has a molecular formula of C6H3BrClN3 and a molecular weight of 232.47 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazolo[4,3-b]pyridine core with bromine and chlorine substituents . More detailed structural analysis may require advanced techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved data.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Heterocyclic Compounds

Research by Mohareb and MegallyAbdo (2015) demonstrates the use of pyrazolopyridine derivatives in synthesizing a variety of heterocyclic compounds, including those with potential anticancer activity. Their work highlights the versatility of these compounds in creating molecules with significant biological activity (Mohareb & MegallyAbdo, 2015).

Advanced Material Science and Spin Crossover Phenomena

The study by Pritchard et al. (2009) focuses on iron(II) complexes of halogenated pyrazolylpyridines, revealing their unique spin-crossover properties influenced by polymorphism. This work underscores the potential of pyrazolopyridine derivatives in creating materials with switchable magnetic properties, which could be useful in memory storage devices or sensors (Pritchard et al., 2009).

Coordination Chemistry and Ligand Design

Halcrow (2005) reviews the synthesis and complex chemistry of 2,6-di(pyrazol-1-yl)pyridine and related ligands, highlighting their roles in developing luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties. This suggests a broad utility in coordination chemistry and as ligands for constructing multifunctional materials (Halcrow, 2005).

Catalysis and Ethylene Oligomerization

Nyamato et al. (2016) discuss the synthesis of nickel(II) complexes using pyrazolylpyridines and their application in catalyzing ethylene oligomerization. This illustrates the catalytic potential of pyrazolopyridine derivatives in industrial processes, particularly in the production of polymers and petrochemicals (Nyamato et al., 2016).

Corrosion Inhibition

Research by Saady et al. (2021) evaluates imidazo[4,5-b]pyridine derivatives for their performance as corrosion inhibitors, showcasing the utility of pyrazolopyridine structures in protecting metals against corrosion. This application is particularly relevant in industries where metal preservation is crucial (Saady et al., 2021).

Wirkmechanismus

While the specific mechanism of action for “6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine” is not provided, related pyrazolo[3,4-b]pyridine derivatives have been studied for their inhibitory activities against tropomyosin receptor kinases (TRKs) . TRKs are associated with cell proliferation and differentiation, and their overexpression can lead to cancer .

Zukünftige Richtungen

The future research directions for “6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine” and related compounds could involve further exploration of their biological activities, particularly their potential as TRK inhibitors . Additionally, more detailed studies on their synthesis, physical and chemical properties, and safety profiles would be beneficial.

Eigenschaften

IUPAC Name |

6-bromo-3-chloro-2H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVHTONMLNVIRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(NN=C21)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2695816.png)

![ethyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate](/img/structure/B2695817.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2,3-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2695818.png)

![{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/no-structure.png)

![2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2695826.png)

![3-Tert-butyl-1-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea](/img/structure/B2695827.png)

![N-(5-chloro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2695828.png)

![1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile](/img/structure/B2695830.png)

![5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2695831.png)

![N-[(3,4-diethoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2695835.png)

![4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B2695838.png)